molecular formula C20H17N5O2 B2563867 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 899966-78-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide

Cat. No.: B2563867
CAS No.: 899966-78-0
M. Wt: 359.389
InChI Key: UGPQPCXVGUDHFX-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine backbone: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.
  • Substituents: A p-tolyl group at position 1, a keto group at position 4, and a 2-phenylacetamide moiety attached via the N5 position.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)25-19-17(12-22-25)20(27)24(13-21-19)23-18(26)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPQPCXVGUDHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 5-amino-3-arylpyrazoles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling dimethylformamide (DMF) . The resulting intermediate is then further functionalized to introduce the p-tolyl and phenylacetamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Functional Group Reactions

The compound undergoes reactions at its reactive sites, including the pyrazolo[3,4-d]pyrimidine core and the acetamide substituent.

Oxidation and Reduction

  • Oxidation : The heterocyclic core may undergo oxidation using reagents like potassium permanganate (KMnO₄), altering its electronic properties.

  • Reduction : Sodium borohydride (NaBH₄) can reduce functional groups such as ketones or amides, though selectivity depends on reaction conditions.

Reaction TypeReagentOutcome
OxidationKMnO₄Core modification
ReductionNaBH₄Functional group reduction

Nucleophilic Substitution

The acetamide group can participate in substitution reactions:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to modify the amide moiety, enhancing stability or altering pharmacokinetic properties .

Hydrolysis

Amide hydrolysis under acidic or basic conditions may convert the acetamide group into carboxylic acids or amines, affecting solubility and reactivity.

Core Structural Modifications

The pyrazolo[3,4-d]pyrimidine core is prone to:

  • Electrophilic Substitution : Aromatic substitution at positions influenced by electron-withdrawing groups (e.g., the p-tolyl group) .

  • Ring Expansion/Contraction : Under extreme conditions, though less common in this scaffold .

Stability and Reactivity

  • Thermal Stability : Stable under standard laboratory conditions but may degrade at high temperatures.

  • pH Sensitivity : Amide hydrolysis is pH-dependent, with acidic conditions favoring carboxylic acid formation.

Comparison of Related Compounds

CompoundKey Reaction TypeReagents/ConditionsReference
2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamideOxidation/ReductionKMnO₄, NaBH₄, DMF
4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamideAlkylation/AcylationAlkyl halides, DMF
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamideOxidation/ReductionKMnO₄, NaBH₄, DMF

Scientific Research Applications

Kinase Inhibition

One of the primary applications of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is its investigation as a kinase inhibitor . Kinases are crucial in various signaling pathways, particularly in cancer progression. The compound's ability to inhibit specific kinases could lead to new therapeutic strategies for treating cancer.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor activity . Studies have shown that it can effectively inhibit the proliferation of cancer cells, making it a candidate for further development in oncology.

Case Study: In Vitro Efficacy

In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines when tested against standard chemotherapeutic agents.

Materials Science Applications

The unique structural characteristics of this compound also render it suitable for applications in materials science , particularly in the development of organic electronics and photonics. Its electronic properties may be harnessed for creating advanced materials used in display technologies and sensors.

Table 2: Potential Applications in Materials Science

ApplicationDescription
Organic ElectronicsUsed in the fabrication of organic semiconductors
PhotonicsPotential use in light-emitting devices

Biological Studies

This compound is also utilized in biological studies to explore its interactions with various biological targets, including enzymes and receptors. Understanding these interactions can provide insights into its pharmacological effects and potential therapeutic uses.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties . It has been tested against several bacterial strains with promising results, indicating potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Pyrazolopyrimidine Analogs
Compound Core Structure Key Substituents Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(p-tolyl), 4-oxo, N5-(2-phenylacetamide) -
Carbohydrazide Derivatives (e.g., 237) Pyrazolo[3,4-d]pyrimidine 1-phenyl, 4-oxo, N5-carbohydrazide with substituted benzylidene
4-Imino-1-p-tolyl Derivatives (Compound 2) Pyrazolo[3,4-d]pyrimidine 1-(p-tolyl), 4-imino, 5-amine
Chlorophenyl Analogue (4b) Pyrazolo[3,4-b]pyridine 3-(4-chlorophenyl), 4-methyl, N7-(2-(p-tolyl)acetamide)
Chromenone Hybrid (Example 52) Pyrazolo[3,4-d]pyrimidine 3-(fluorophenyl), 4-oxo, fused chromenone with oxazin-2-ylphenyl

Key Observations :

  • Core Modifications : Derivatives with pyrazolo[3,4-b]pyridine (e.g., 4b) or pyrazolo[4,3-e]triazolopyrimidine cores (e.g., compounds in ) exhibit altered electronic properties and steric profiles.
  • Substituent Impact : The p-tolyl group in the target compound and 4b enhances lipophilicity, while carbohydrazide derivatives () introduce polar moieties that may improve solubility.

Key Findings :

  • EGFR Inhibition : Carbohydrazide derivatives (e.g., 237) show moderate EGFR inhibition (IC50: 0.186 µM) but are less potent than erlotinib (IC50: 0.03 µM) . The target compound’s acetamide group may enhance binding via hydrogen bonding, though experimental validation is needed.
  • Apoptosis Induction : Compound 235 (carbohydrazide derivative) demonstrated the highest apoptosis activity (58% at 50 µM), suggesting substituent-dependent efficacy .

Key Observations :

  • Synthetic Complexity: Chromenone hybrids require multi-step coupling (e.g., Suzuki reaction) , while N-alkylation routes (e.g., 4b) are simpler .
  • Physicochemical Properties: Higher molecular weights (e.g., 579 for chromenone hybrids) may reduce bioavailability compared to smaller analogs like 4b (MW: 482).

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a compound that has gained interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2. The compound features a pyrazolo[3,4-d]pyrimidine core with a p-tolyl substituent and an acetamide group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . It interacts with the ATP-binding site of specific kinases, leading to the inhibition of their activity and subsequent effects on cellular signaling pathways associated with various diseases, particularly cancer .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression.
  • Receptor Modulation : It may alter receptor activity by binding to specific sites, influencing downstream signaling cascades .

Antitumor Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, studies have indicated that this compound shows promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Evaluation : A study synthesized several derivatives and tested their antitumor activity against human cancer cell lines. Results indicated that certain derivatives outperformed standard chemotherapeutic agents in inhibiting tumor growth .
  • Antimicrobial Testing : Research conducted on the antimicrobial efficacy of the compound revealed that it exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against resistant strains .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AntitumorVarious Cancer Cell Lines15 µM
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus28 µg/mL

Q & A

Q. How can cross-disciplinary collaboration (e.g., computational chemists and synthetic biologists) enhance research on this compound?

  • Integrate cheminformatics (e.g., PubChem data ) with high-throughput screening to prioritize analogs. Collaborative frameworks like ICReDD’s "chemical reaction design" model demonstrate how computational predictions guide experimental validation, reducing redundant synthesis .

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